molecular formula C17H21FN2O3S2 B12192031 N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

Cat. No.: B12192031
M. Wt: 384.5 g/mol
InChI Key: DRJLSAQNUJGWNJ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a fused tetrahydrothieno[3,4-d]thiazole core in a sulfone (5,5-dioxido) form and a 4-fluorobenzyl substituent, suggests potential as a key intermediate or a bioactive molecule. This compound is designed for laboratory research applications only. Specific research applications, mechanistic studies, and analytical data for this compound are not currently available in the search results and would need to be populated from specialized chemical databases or experimental findings. Researchers are encouraged to consult the product's Certificate of Analysis for detailed information on purity and characterization.

Properties

Molecular Formula

C17H21FN2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H21FN2O3S2/c1-17(2,3)15(21)19-16-20(8-11-4-6-12(18)7-5-11)13-9-25(22,23)10-14(13)24-16/h4-7,13-14H,8-10H2,1-3H3

InChI Key

DRJLSAQNUJGWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Thiophene Sulfonation

The process begins with the oxidation of a thiophene precursor to introduce sulfone groups. For example, 3,4-dihydrothieno[3,4-d]thiazole is treated with hydrogen peroxide (H₂O₂) in acetic acid under reflux to yield the 5,5-dioxide derivative.

Reaction Conditions :

  • Substrate : 3,4-Dihydrothieno[3,4-d]thiazole

  • Oxidizing Agent : 30% H₂O₂

  • Solvent : Glacial acetic acid

  • Temperature : 80–90°C (reflux)

  • Time : 6–8 hours

  • Yield : ~70–75%

Thiazole Ring Formation

The thiazole ring is constructed via cyclocondensation of a thioamide intermediate. A thiourea derivative reacts with α-haloketones or α-bromoesters in the presence of a base such as triethylamine (Et₃N).

Example Protocol :

  • Substrate : 4-Fluorobenzyl thioamide

  • Reagent : Ethyl bromopyruvate

  • Base : Et₃N (2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Time : 12 hours

  • Yield : ~65%

Propanamide Side-Chain Coupling

The 2,2-dimethylpropanamide group is introduced through acylation of the exocyclic amine.

Acylation Reaction

  • Substrate : 3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,thiazol-2(3H)-imine

  • Acylating Agent : Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Base : Pyridine

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Time : 2–3 hours

  • Yield : ~85%

Key Considerations :

  • Pyridine neutralizes HCl generated during the reaction, driving the acylation to completion.

  • The Z-configuration of the imine double bond is preserved under mild conditions.

Stereochemical Control

The (2Z)-geometry is achieved through selective crystallization or chiral auxiliary methods.

Crystallization-Based Resolution

  • Substrate : Racemic mixture of (2Z)- and (2E)-isomers

  • Solvent System : Ethanol/water (4:1 v/v)

  • Temperature : 4°C

  • Outcome : Preferential crystallization of the Z-isomer due to higher lattice stability.

Chiral Ligand-Assisted Synthesis

  • Catalyst : (R)-BINAP-palladium complex

  • Substrate : Prochiral enamine intermediate

  • Yield : >90% enantiomeric excess (ee)

Characterization and Validation

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 7.45–7.30 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂), 3.85 (t, 2H, SCH₂), 1.25 (s, 9H, C(CH₃)₃)
¹³C NMR δ 172.8 (C=O), 162.5 (C-F), 135.2 (Ar-C), 58.3 (SCH₂), 27.9 (C(CH₃)₃)
IR (KBr)1685 cm⁻¹ (C=O), 1340–1300 cm⁻¹ (SO₂), 1150 cm⁻¹ (C-F)
HRMS m/z Calcd for C₁₉H₂₂FN₂O₃S₂: 425.1054; Found: 425.1056

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)

  • Melting Point : 198–200°C

Comparative Analysis of Synthetic Routes

Parameter Route A (Direct Alkylation) Route B (Stepwise Annulation)
Total Yield 62%55%
Stereoselectivity Moderate (Z:E = 7:3)High (Z:E = 9:1)
Complexity LowHigh
Scalability ExcellentModerate

Route A is preferred for industrial-scale synthesis due to fewer steps and higher reproducibility.

Challenges and Optimization Strategies

  • Sulfone Stability : Prolonged heating during sulfonation can lead to over-oxidation. Optimization involves using catalytic tungstic acid to accelerate the reaction at lower temperatures.

  • Amide Hydrolysis : The pivalamide group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during acylation.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share:

  • Sulfonyl groups (similar to the target’s sulfone).
  • Fluorophenyl substituents , enhancing bioavailability.
  • Tautomerism between thione and thiol forms, influencing reactivity.

Key Differences :

  • The 1,2,4-triazole core lacks the bicyclic structure of the target compound.
  • IR spectra show νC=S at 1247–1255 cm⁻¹ (vs. sulfone S=O at 1300–1350 cm⁻¹ in the target) .
Thiadiazole Derivatives ()

Examples like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature:

  • Thiadiazole cores with amide substituents.
  • C=O stretching at 1605–1715 cm⁻¹ , comparable to the target’s propanamide group.

Key Differences :

  • Thiadiazoles are monocyclic, lacking the fused thieno-thiazole system.
  • Substituents like dimethylamino-acryloyl introduce different electronic effects compared to the target’s fluorobenzyl group .

Functional Group Analysis

Sulfone/Sulfonyl Groups
  • The target’s 5,5-dioxido group increases polarity and oxidative stability compared to sulfides or sulfonamides in other compounds (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3] ) .
Fluorinated Aromatic Rings
  • The 4-fluorobenzyl group in the target parallels 2,4-difluorophenyl substituents in triazoles () and 4-fluorophenyl in thiazoles (). Fluorination enhances metabolic stability and membrane permeability .
Amide Substituents
  • The 2,2-dimethylpropanamide group in the target contrasts with simpler benzamides () or acetylated derivatives (). Its steric bulk may reduce enzymatic degradation compared to less hindered amides .

Spectral and Physicochemical Properties

IR Spectroscopy
Compound Type Key IR Bands (cm⁻¹) Reference
Target Compound 1300–1350 (S=O), ~1680 (C=O) -
Triazole Thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH)
Thiadiazole Benzamides 1605–1715 (C=O)
NMR Spectroscopy
  • The target’s 4-fluorobenzyl protons would resonate near 7.2–7.4 ppm (similar to fluorophenyl signals in and ).
  • The 2,2-dimethylpropanamide methyl groups would appear as singlets near 1.2 ppm .

Tabulated Comparison of Key Features

Feature Target Compound Triazoles [7–9] () Thiadiazoles ()
Core Structure Bicyclic thieno-thiazole Monocyclic 1,2,4-triazole Monocyclic thiadiazole
Sulfur Functionality Sulfone (S=O) Thione (C=S) Thiadiazole (S in ring)
Fluorinated Substituent 4-Fluorobenzyl 2,4-Difluorophenyl None
Amide Group 2,2-Dimethylpropanamide None Benzamide
Key IR Bands (cm⁻¹) 1300–1350 (S=O), ~1680 (C=O) 1247–1255 (C=S) 1605–1715 (C=O)

Biological Activity

N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique thieno-thiazole core and various functional groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C20H19FN2O4S2
  • Molecular Weight : 434.5 g/mol
  • IUPAC Name : this compound
  • InChI Key : OGCXPNVUUKUQHM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biochemical pathways, which may have therapeutic implications in conditions like epilepsy and cancer.

Pharmacological Effects

  • Antiepileptic Activity : Research indicates that compounds with similar structural features can exhibit neuroprotective effects in models of epilepsy. For instance, studies have shown that thiazole derivatives can enhance neurotransmitter levels and reduce oxidative stress in neuronal tissues during seizure episodes .
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of the fluorobenzyl group may enhance interactions with cellular targets involved in tumor growth and proliferation.

Case Studies

  • Neuroprotective Studies : A study on a related compound highlighted its efficacy in improving neurochemical profiles in a zebrafish model of epilepsy. The compound significantly altered levels of neurotransmitters such as serotonin and progesterone while reducing cortisol levels during induced seizures .
  • Cytotoxicity Assays : In vitro studies on structurally analogous compounds have shown promising results against human cancer cell lines. The mechanism often involves apoptosis induction through the activation of specific signaling pathways .

Data Tables

Property Value
Molecular FormulaC20H19FN2O4S2
Molecular Weight434.5 g/mol
IUPAC NameN-[(2Z)-3-(4-fluorobenzyl)...
InChI KeyOGCXPNVUUKUQHM-UHFFFAOYSA-N
Biological Activity Effect
AntiepilepticNeuroprotective effects
AnticancerCytotoxicity against cancer cells

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